5-(2-Chloroacetyl)furan-3-carboxylic acid

描述

Systematic Nomenclature and CAS Registry Information

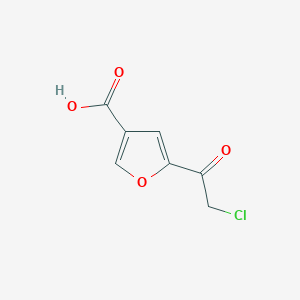

5-(2-Chloroacetyl)furan-3-carboxylic acid is a synthetic furan derivative with a chloroacetyl substituent at the 5-position and a carboxylic acid group at the 3-position. Its systematic IUPAC name reflects the positional arrangement of functional groups on the furan ring. The compound is registered in the Chemical Abstracts Service (CAS) database under the identifier 1251924-13-6 , with additional synonyms including ZINC57218436 and AKOS026729207 .

Molecular Formula and Weight Determination

The molecular formula C₇H₅ClO₄ is derived from the combination of a furan core (C₄H₃O) with a chloroacetyl group (C₂H₂ClO₂) and a carboxylic acid group (COOH). The molecular weight is calculated as 188.5652 g/mol , accounting for atomic masses of carbon (12.01), hydrogen (1.008), chlorine (35.45), and oxygen (16.00).

Molecular Composition and Mass Distribution

| Element | Atoms | Atomic Mass (g/mol) | Contribution to Total |

|---|---|---|---|

| C | 7 | 7 × 12.01 = 84.07 | 44.7% |

| H | 5 | 5 × 1.008 = 5.04 | 2.7% |

| Cl | 1 | 35.45 | 18.8% |

| O | 4 | 4 × 16.00 = 64.00 | 34.0% |

| Total | – | 188.5652 | 100% |

Structural Elucidation Through Spectroscopic Techniques

While direct spectral data for this compound is limited in publicly available literature, its structure is inferred from analogous furan derivatives and computational modeling.

Key Spectroscopic Insights

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy :

- Mass Spectrometry (MS) :

Computational Structural Validation

The SMILES notation OC(=O)c1cc(oc1)C(=O)CCl and InChIKey PPAQBKZLWGHNAC-UHFFFAOYSA-N confirm the spatial arrangement of substituents. Computational models predict a planar furan ring with alternating single and double bonds, stabilized by resonance between the carboxylic acid and acetyl groups.

Crystallographic Characterization and Conformational Analysis

Crystallographic data for this compound remains unreported in the provided sources. However, structural analogs like 3-furoic acid (CAS 488-93-7) exhibit crystalline packing dominated by hydrogen bonding between carboxylic acid groups. For the target compound, intermolecular interactions are anticipated to include:

- Hydrogen bonds between carboxylic acid protons and oxygen atoms in adjacent molecules.

- Van der Waals interactions between chloroacetyl and furan moieties.

Predicted Crystallographic Features (Based on Analogues)

属性

IUPAC Name |

5-(2-chloroacetyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAQBKZLWGHNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The most common synthetic approach to 5-(2-Chloroacetyl)furan-3-carboxylic acid involves the reaction of furan-3-carboxylic acid with chloroacetyl chloride under basic conditions. The key steps are:

- Starting Material: Furan-3-carboxylic acid, which provides the furan ring and carboxylic acid functionality.

- Reagent: Chloroacetyl chloride, serving as the source of the chloroacetyl group.

- Base: Pyridine or other mild bases to neutralize the released HCl and facilitate the acylation.

- Solvent: Commonly anhydrous organic solvents like tetrahydrofuran (THF) or dichloromethane.

- Temperature: Controlled low to ambient temperatures to favor selective acylation without side reactions.

The reaction proceeds via nucleophilic attack of the furan ring on the electrophilic chloroacetyl chloride, yielding the desired this compound with good selectivity.

Industrial Considerations: For scale-up, continuous flow reactors are often employed to improve reaction control, heat dissipation, and yield. Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Detailed Experimental Procedures and Optimization

A representative procedure adapted from recent literature involves the following:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of furan-3-carboxylic acid in dry THF | Room temperature, inert atmosphere | Homogeneous solution |

| 2 | Slow addition of chloroacetyl chloride | Dropwise addition over 20 min at 0–5 °C | Controlled reaction rate |

| 3 | Addition of pyridine base | Stoichiometric amount, stirred for 4–5 hours | Neutralization of HCl, promotion of acylation |

| 4 | Workup | Filtration, washing with water, organic extraction | Removal of impurities |

| 5 | Purification | Recrystallization from hot ethyl acetate (~80 °C) | White crystalline product |

Yield: Typically ranges from 65% to 75%, depending on reaction scale and purification efficiency.

Reaction Parameters and Their Effects

Research Findings and Comparative Analysis

A study optimizing the synthesis of related chloroacetyl derivatives showed that:

- Use of sodium carbonate with phase transfer agents (e.g., cetyltrimethylammonium bromide) led to polycondensation side reactions at elevated temperatures (70 °C), resulting in no desired product formation.

- Lowering the temperature to 20 °C and eliminating phase transfer agents improved yield to 68–83% with minimal impurities.

- Recrystallization was essential to remove residual phase transfer agents and obtain pure product.

This suggests that mild bases and controlled temperature are critical for successful preparation of chloroacetylated furan derivatives.

Alternative Synthetic Approaches

While the direct acylation of furan-3-carboxylic acid with chloroacetyl chloride is the standard, other methods have been explored for related furan compounds, including:

- Lithiation followed by electrophilic substitution: Treatment of lithiated furan derivatives with chloroacetyl electrophiles under inert atmosphere to achieve regioselective substitution.

- One-step carboxylation and acylation: Using strong bases and carbon dioxide to generate dicarboxylic acid intermediates, which can then be selectively functionalized.

However, these alternative methods are less commonly applied specifically to this compound due to complexity and lower overall yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acylation with Chloroacetyl Chloride | Furan-3-carboxylic acid + chloroacetyl chloride | Pyridine base, THF solvent, 0–20 °C, 4–5 h | 65–75 | High selectivity, scalable | Requires moisture-free conditions |

| Na2CO3 Base with Phase Transfer Agent | Same as above | Na2CO3 + CTAB, THF + water, 20 °C, 5 h | 0–83 | Potentially greener base | Side reactions at higher temp |

| Lithiation-Electrophile Approach | Furan-3-carboxylic acid + n-BuLi | LDA/n-BuLi, low temp, electrophilic substitution | Variable | Regioselective, versatile | Requires inert atmosphere, complex |

| One-Step Carboxylation & Acylation | Furan derivatives + CO2 | Strong base, CO2, acid workup | Not typical | Access to dicarboxylic acids | Not standard for chloroacetyl derivative |

化学反应分析

Types of Reactions

5-(2-Chloroacetyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form furan-3,5-dicarboxylic acid.

Reduction: Reduction reactions can convert

生物活性

5-(2-Chloroacetyl)furan-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring with a chloroacetyl substituent at the 2-position and a carboxylic acid group at the 3-position. Its molecular formula is CHClO, with a molecular weight of approximately 188.57 g/mol. The presence of functional groups such as the chloroacetyl and carboxylic acid contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against certain bacterial strains. Preliminary studies suggest that it may inhibit microbial metabolic pathways, although the specific mechanisms remain to be fully elucidated.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound compared to related compounds:

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 50-200 | Gram-positive and Gram-negative bacteria |

| 5-Nitro-furan-2-carboxylic acid | 100 | Staphylococcus aureus |

| Methyl 5-(2-chloroacetyl)furan-3-carboxylate | 75 | Escherichia coli |

The Minimum Inhibitory Concentration (MIC) values indicate that while this compound shows promising activity, further optimization could enhance its efficacy against specific pathogens .

The mechanism of action of this compound is hypothesized to involve interference with bacterial metabolic pathways. Similar compounds in the furan series have been shown to disrupt cell wall synthesis or inhibit enzyme activity critical for bacterial survival .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial activity of various furan derivatives, including this compound. The findings indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL, demonstrating its potential as an antimicrobial agent . -

Inhibition of Bacterial Swarming :

Research published in PLOS ONE highlighted that furan carboxylic acids can inhibit bacterial swarming behavior. Although specific data on this compound was not detailed, related compounds showed significant inhibition of swarming in Escherichia coli at low concentrations, suggesting a similar potential for this compound .

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with chloroacetyl chloride under controlled conditions to ensure high yield and purity. This method allows for efficient production while minimizing by-products.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

5-(2-Chloroacetyl)furan-3-carboxylic acid has shown potential as an antimicrobial agent. Research indicates that derivatives of furan-based compounds exhibit activity against various pathogens. For instance, studies have demonstrated that related furan derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Case Study: Synthesis and Evaluation

A study synthesized various furan derivatives and evaluated their antimicrobial activities. The results indicated that certain compounds showed significant inhibition against bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL . This suggests the potential for developing new antimicrobial agents based on the structure of this compound.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including acylation and cyclization, leading to the formation of more complex molecules. This property is particularly valuable in creating pharmaceuticals and agrochemicals.

Table: Synthetic Applications

| Reaction Type | Product | Reference |

|---|---|---|

| Acylation | Furoate esters | |

| Cyclization | Furo[2,3-b]pyridin derivatives | |

| Polymerization | Biodegradable polymers |

Material Science

Development of Biodegradable Polymers

The compound has been explored for its potential in producing biodegradable plastics. Research indicates that derivatives can be polymerized to create materials suitable for sustainable applications. For example, polymers derived from furan dicarboxylic acids are being investigated for their mechanical properties and environmental benefits .

Case Study: Polyethylene Dodecanedioate

A notable application involves the synthesis of poly(ethylene dodecanedioate-2,5-furandicarboxylate), which demonstrates favorable mechanical properties and biodegradability . This positions this compound as a key player in developing eco-friendly materials.

Chemical Intermediates

Production of Fine Chemicals

The compound is utilized in producing various fine chemicals, including agrochemicals and pharmaceuticals. Its chlorinated structure enhances its reactivity, making it an excellent precursor for synthesizing other functionalized compounds.

Table: Chemical Intermediates Derived from this compound

| Intermediate | Application |

|---|---|

| Furoate esters | Biofuels |

| Furan-based agrochemicals | Crop protection |

| Pharmaceutical compounds | Antimicrobial agents |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 5-(2-chloroacetyl)furan-3-carboxylic acid but differ in substituent type, position, or functional groups:

Spectroscopic and Physicochemical Properties

NMR and UV Spectroscopy

- 5-(Hydroxymethyl)furan-3-carboxylic acid :

- This compound :

- Kojic Acid (5-hydroxy-2-hydroxymethyl-4-pyrone) :

Acid-Base Behavior

- 5-(Hydroxymethyl)furan-3-carboxylic acid : pKa ≈ 4.03 (carboxylic acid group) .

- Kojic Acid : pKa ≈ 7.68 (hydroxyl group), highlighting its weaker acidity compared to furan derivatives .

Thermodynamic Stability

Key Research Findings

Misidentification Issues : 5-(Hydroxymethyl)furan-3-carboxylic acid and kojic acid were historically confused due to overlapping spectroscopic data, resolved via ¹³C-NMR and UV analysis .

Substituent Effects : Chloroacetyl groups enhance electrophilicity and reactivity compared to hydroxymethyl or aryl substituents, making this compound a versatile synthetic intermediate .

Thermal Behavior : Furan-3-carboxylic acids with bulky substituents (e.g., 2-methyl-5-aryl) exhibit higher melting points and thermal stability due to increased molecular rigidity .

常见问题

Q. What are the recommended safety protocols for handling 5-(2-Chloroacetyl)furan-3-carboxylic acid in laboratory settings?

- Methodological Answer : Laboratory handling requires strict adherence to engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., dust respirators) is advised if airborne particulates are generated . Avoid contact with incompatible materials such as strong oxidizing agents, and store the compound in a cool, dry environment under inert gas if moisture-sensitive . Emergency measures include using safety showers/eye baths and isolating contaminated firefighting water .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous furan-carboxylic acid derivatives are synthesized via multi-step protocols. A plausible route involves:

Furan ring functionalization : Introducing the chloroacetyl group via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity .

Carboxylic acid formation : Oxidation of a methyl or hydroxymethyl substituent on the furan ring using KMnO₄ or CrO₃ under controlled pH .

Reaction efficiency can be improved by optimizing solvent polarity and temperature gradients .

Q. What are the key stability considerations when storing this compound?

- Methodological Answer : The compound should be stored in airtight containers at 2–8°C, protected from light and moisture. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can predict degradation pathways. Avoid storage near bases or oxidizing agents, as the chloroacetyl group may undergo hydrolysis or redox reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data observed during derivatization under varying pH conditions?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts at pH > 8) may arise from competing hydrolysis of the chloroacetyl group versus nucleophilic substitution. Systematic analysis includes:

- pH-rate profiling : Monitor reaction kinetics via HPLC at pH 3–10 to identify optimal conditions .

- Isolation of intermediates : Use preparative TLC or column chromatography to characterize transient species .

- Computational modeling : DFT calculations can predict charge distribution on the furan ring and chloroacetyl group, explaining regioselectivity .

Q. What advanced spectroscopic techniques are critical for confirming structural integrity of derivatives?

- Methodological Answer :

- LC-MS/MS : Detects molecular ions and fragmentation patterns to verify functional group retention (e.g., [M+H]+ for chloroacetyl at m/z ≈ 215) .

- 2D-NMR (HSQC, HMBC) : Resolves coupling between the furan ring protons and carbonyl carbons, confirming substitution patterns .

- X-ray crystallography : Provides definitive proof of regiochemistry for crystalline derivatives .

Q. How do steric and electronic effects of the chloroacetyl group influence nucleophilic attack regioselectivity?

- Methodological Answer : The electron-withdrawing chloroacetyl group directs nucleophiles (e.g., amines) to the furan’s α-position via inductive effects. Steric hindrance at the β-position can be quantified using Hammett substituent constants (σ) or Mayr’s electrophilicity parameters. Competitive experiments with substituted nucleophiles (e.g., tert-butylamine vs. methylamine) reveal steric thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。